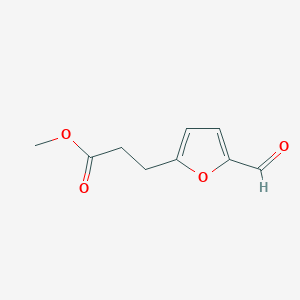
Methyl 3-(5-formylfuran-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-formylfuran-2-yl)propanoate is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.18 g/mol It is characterized by the presence of a furan ring substituted with a formyl group and a propanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(5-formylfuran-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-formylfuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Methyl 3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-carboxyfuran-2-ylpropanoate.
Reduction: Methyl 3-(5-hydroxymethylfuran-2-yl)propanoate.
Substitution: Brominated derivatives of the furan ring.
科学研究应用
Methyl 3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and materials with unique properties.
作用机制
The mechanism of action of methyl 3-(5-formylfuran-2-yl)propanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
相似化合物的比较
Similar Compounds
- Methyl 3-(5-hydroxymethylfuran-2-yl)propanoate
- Methyl 3-(5-carboxyfuran-2-yl)propanoate
- Methyl 3-(5-bromofuran-2-yl)propanoate
Uniqueness
Methyl 3-(5-formylfuran-2-yl)propanoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with hydroxymethyl or carboxy derivatives .
生物活性
Methyl 3-(5-formylfuran-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a detailed overview of the biological activity of this compound based on recent research findings, including data tables and relevant case studies.
- Molecular Formula : C₉H₈O₄
- Average Mass : 180.159 g/mol
- Structure : The compound features a furan ring with a formyl group, which is critical for its biological interactions.
Biological Mechanisms
Recent studies have indicated that this compound interacts with various biological pathways, primarily through its action on formyl peptide receptors (FPRs). These receptors are integral to the regulation of inflammatory responses and play roles in cancer progression.
- Inflammatory Response Modulation :
-
Anticancer Activity :
- Research has demonstrated that compounds similar to this compound can influence cancer cell proliferation. For instance, FPR1 has been implicated in tumorigenesis in certain cancers like glioblastoma and neuroblastoma . The dual role of FPRs suggests that this compound might either promote or inhibit cancer cell growth depending on the context of its application.
Study 1: Molecular Modeling and Biological Evaluation
A study focused on the synthesis and evaluation of various derivatives related to this compound reported promising results in terms of receptor binding affinity. Molecular modeling suggested that modifications to the furan structure could enhance receptor interaction, leading to improved anti-inflammatory effects .
Study 2: Antioxidant Properties
Another investigation highlighted the antioxidant properties of this compound. The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress—a contributing factor in many chronic diseases, including cancer .
Data Table: Biological Activity Overview
属性
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWDSGCGUYHAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(O1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














